1-Isopropyl-2-(methoxymethoxy)benzene
Overview
Description
1-Isopropyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is a derivative of benzene, featuring an isopropyl group and a methoxymethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Isopropyl-2-(methoxymethoxy)benzene typically involves the following steps:
Friedel-Crafts Alkylation:
Methoxymethylation: The methoxymethoxy group is introduced by reacting the isopropylbenzene derivative with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-2-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The isopropyl group and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in metabolic pathways and biological processes.
Comparison with Similar Compounds
1-Isopropyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Isopropyl-2-methoxybenzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.
2-Isopropyl-1-methoxymethoxybenzene: The position of the substituents on the benzene ring is different, affecting its chemical properties and uses.
1-Isopropyl-3-(methoxymethoxy)benzene:
Biological Activity
1-Isopropyl-2-(methoxymethoxy)benzene, also known as a methoxymethoxy derivative of isopropylbenzene, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of an isopropyl group and two methoxy groups attached to a benzene ring. The chemical structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit human soluble epoxide hydrolase (sEH), affecting the metabolism of epoxyeicosatrienoic acids (EETs). Increased levels of EETs can lead to anti-inflammatory and vasodilatory effects.
- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, which may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Properties
- A study highlighted its effectiveness against several bacterial strains, indicating potential applications in developing antimicrobial agents. The mechanism likely involves interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
- Compounds with similar structures have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of pro-inflammatory pathways. This suggests that this compound may exert similar effects .
Case Studies
Recent studies have explored the compound's effects in various biological contexts:
- Microglial Activation : Research involving microglial cells indicated that derivatives could suppress neurotoxic factor production, highlighting their potential in neuroinflammatory conditions .
- Cancer Cell Lines : Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown promising results, suggesting that this compound may inhibit tumor growth through apoptosis induction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The lipophilicity due to the isopropyl and methoxy groups may facilitate absorption through biological membranes, influencing its bioavailability .
- Metabolism : Similar compounds have been reported to undergo metabolic transformations that can affect their efficacy and safety profile, necessitating further investigation into the metabolic pathways involved for this compound .
Properties
IUPAC Name |
1-(methoxymethoxy)-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-6-4-5-7-11(10)13-8-12-3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNGZAIPLMTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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